molecular formula C11H15NO4S B1302384 3-(2,5-Dimethylbenzenesulfonamido)propanoic acid CAS No. 568566-41-6

3-(2,5-Dimethylbenzenesulfonamido)propanoic acid

Cat. No. B1302384
CAS RN: 568566-41-6
M. Wt: 257.31 g/mol
InChI Key: MBRFNLNRBHVYEE-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylbenzenesulfonamido)propanoic acid, also known as DMPPA, is an organosulfur compound with a wide range of applications in the fields of organic synthesis, chemical and biochemical research. It is a versatile compound that has been used for decades in a variety of laboratory experiments and has been found to have many useful properties and applications.

Scientific Research Applications

3-(2,5-Dimethylbenzenesulfonamido)propanoic acid has many applications in scientific research. It is often used as a reagent in organic synthesis, particularly in the synthesis of organic compounds containing sulfur. It can also be used as a catalyst in the synthesis of various organic compounds, and as a building block in the synthesis of polymers. Additionally, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other biochemically active compounds.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylbenzenesulfonamido)propanoic acid is not completely understood. However, it is believed to act as an acid catalyst in the synthesis of organic compounds. It is also thought to be involved in the formation of sulfur-containing products, such as thiols and disulfides. Additionally, it may be involved in the formation of polymers and other macromolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been found to be non-toxic and non-irritant, and has been used in laboratory experiments without any adverse effects. Additionally, it has been found to be non-carcinogenic and non-mutagenic, and has not been found to have any significant toxic effects.

Advantages and Limitations for Lab Experiments

The main advantages of using 3-(2,5-Dimethylbenzenesulfonamido)propanoic acid in laboratory experiments are its low cost, availability, and versatility. Additionally, it is non-toxic and non-irritating, making it safe to use in the laboratory. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it can react with a variety of compounds. Additionally, its reaction rate may be slow in some cases.

Future Directions

A number of potential future directions for the use of 3-(2,5-Dimethylbenzenesulfonamido)propanoic acid have been identified. These include its use in the synthesis of new pharmaceuticals, agrochemicals, and other biochemically active compounds. Additionally, its use in the synthesis of polymers and other macromolecules could be explored. Finally, its potential use in the development of new catalysts and reagents could be investigated.

Synthesis Methods

3-(2,5-Dimethylbenzenesulfonamido)propanoic acid can be synthesized in several different ways. The most common method is the reaction of 2,5-dimethylbenzenesulfonyl chloride with propanoic acid in anhydrous conditions. This reaction yields a white crystalline solid that can be purified by recrystallization. Other synthesis methods include the reaction of 2,5-dimethylbenzene-sulfonyl chloride with sodium propionate in anhydrous conditions, and the reaction of 2,5-dimethylbenzene-sulfonyl chloride with sodium propionate in aqueous conditions.

properties

IUPAC Name

3-[(2,5-dimethylphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-8-3-4-9(2)10(7-8)17(15,16)12-6-5-11(13)14/h3-4,7,12H,5-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRFNLNRBHVYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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